

Application Notes and Protocols: Reaction of Thiazyl Trifluoride with Secondary Amines

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Compound of Interest

Compound Name: Thiazyl trifluoride

Cat. No.: B1214875

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Introduction

Thiazyl trifluoride (NSF_3) is a stable, colorless gas notable for its tetrahedral geometry and the presence of a formal sulfur-nitrogen triple bond.[1] While relatively inert compared to its analogue thiazyl fluoride (NSF), the fluoride ligands on the sulfur atom of NSF_3 are labile and susceptible to displacement by nucleophiles.[1] This reactivity makes NSF_3 a valuable reagent in organosulfur chemistry, particularly for the synthesis of novel sulfur-nitrogen compounds.

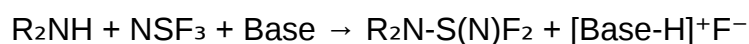
The reaction of **thiazyl trifluoride** with secondary amines provides a direct route to aminosulfur difluoride imides ($\text{R}_2\text{N-S(N)F}_2$), also referred to as N-thiazynes. These compounds are of interest due to their unique electronic properties and as potential building blocks in medicinal chemistry and materials science. The incorporation of fluorine and the sulfur-nitrogen scaffold can significantly influence a molecule's physicochemical properties, such as metabolic stability and binding affinity.[2]

These notes provide an overview of the reaction, quantitative data from key studies, and detailed experimental protocols for the synthesis and characterization of aminosulfur difluoride imides.

Reaction Mechanism and Pathways

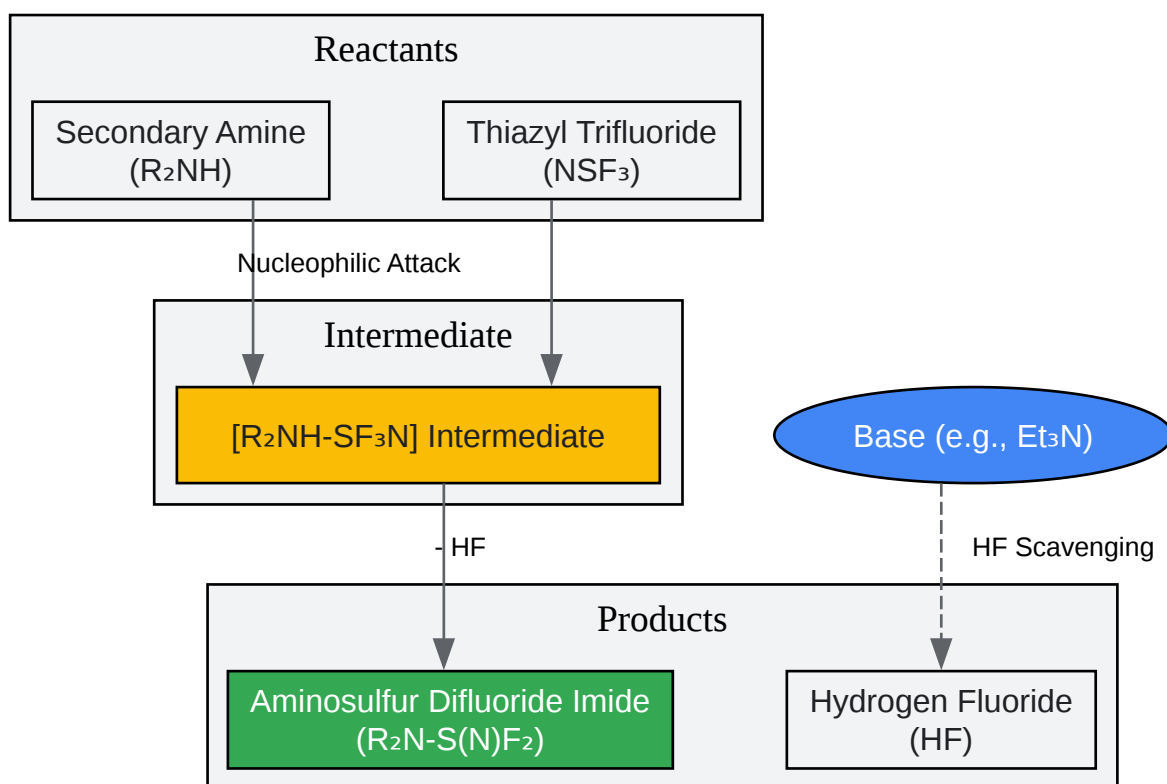
The reaction between **thiazyl trifluoride** and a secondary amine (R_2NH) proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic sulfur center of NSF_3 . This is followed by the elimination of a molecule of hydrogen fluoride (HF), which is typically scavenged by a base present in the reaction mixture, such as an excess of the secondary amine itself or an added tertiary amine like triethylamine (Et_3N).^[1]

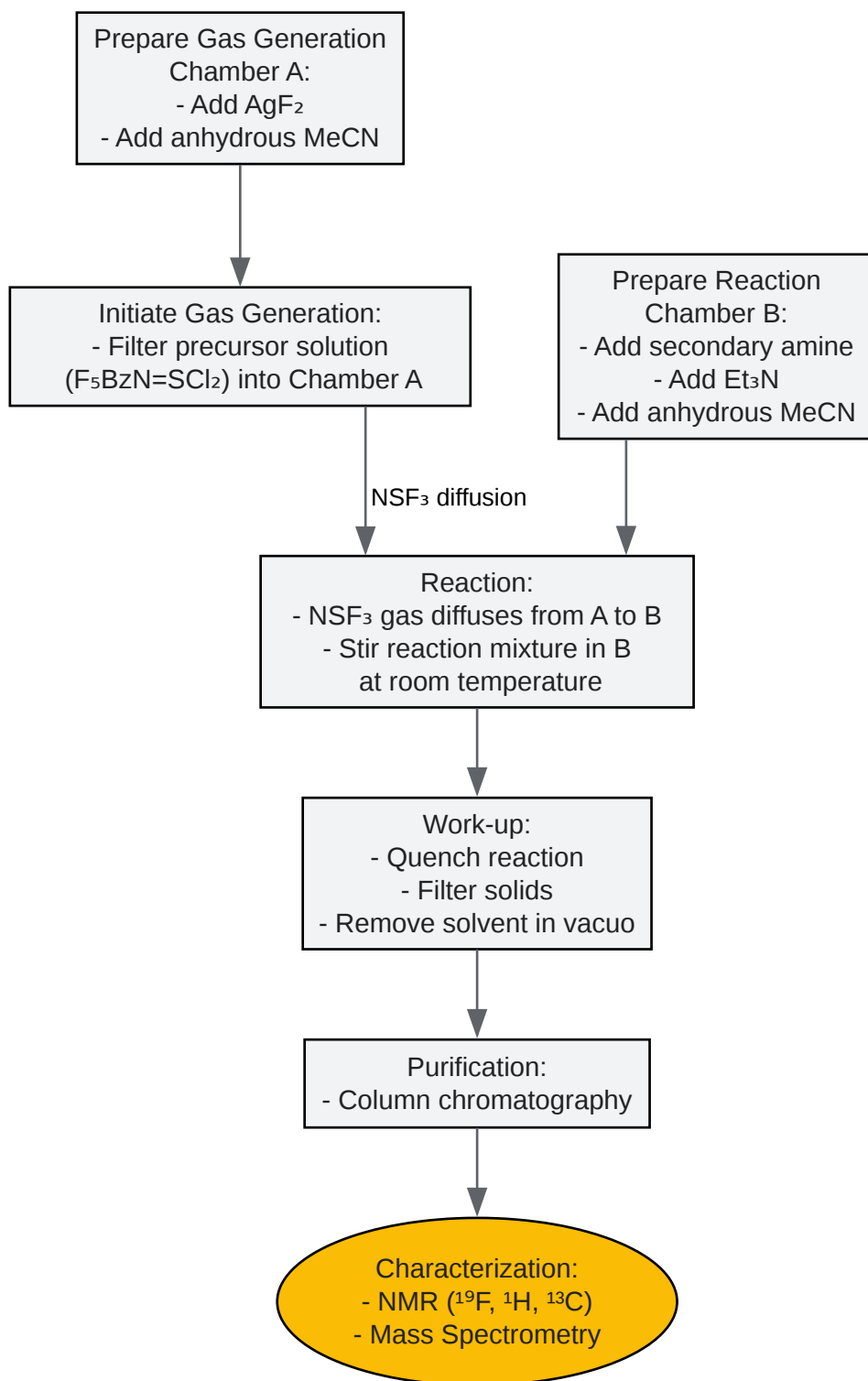
The overall reaction can be described as follows:



Depending on the reaction conditions and stoichiometry, both monosubstituted and disubstituted products can be formed.^[1]

Signaling Pathway Diagram





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References

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- 2. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives [journals.ekb.eg]
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